Ethyl 1-benzylazetidine-3-carboxylate is a chemical compound classified as an ester derivative of azetidine, characterized by its four-membered nitrogen-containing heterocycle. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is particularly noted for its unique structural arrangement, which imparts distinct chemical and biological properties.
Ethyl 1-benzylazetidine-3-carboxylate is cataloged under the CAS number 103491-30-1. It belongs to the class of azetidine derivatives, which are cyclic compounds with a nitrogen atom in the ring. The compound is sourced from various chemical suppliers and can be synthesized through several methods involving azetidine-3-carboxylic acid derivatives.
The synthesis of ethyl 1-benzylazetidine-3-carboxylate typically involves several key steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. Automated systems are often employed to maintain consistent production quality .
Ethyl 1-benzylazetidine-3-carboxylate features a unique molecular structure that includes:
The structural representation can be denoted using SMILES notation as CCOC(=O)C1CN(CC2=CC=CC=C2)C1
, indicating the arrangement of atoms within the molecule .
Ethyl 1-benzylazetidine-3-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions are driven primarily by the ring strain associated with the azetidine structure, which makes it more reactive compared to larger cyclic compounds.
The mechanism of action for ethyl 1-benzylazetidine-3-carboxylate typically involves nucleophilic attack at electrophilic centers within its structure. For instance, during oxidation, electron-rich sites on the azetidine ring may react with oxidizing agents, leading to structural transformations that yield various functionalized products. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
These properties make ethyl 1-benzylazetidine-3-carboxylate suitable for various applications in chemical research .
Ethyl 1-benzylazetidine-3-carboxylate has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4